Vitamin B12 factor B

Vue d'ensemble

Description

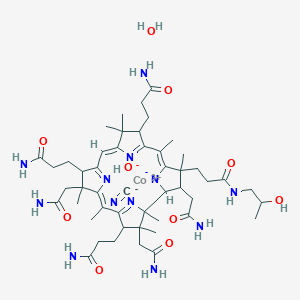

Vitamin B12, or cobalamin, is a water-soluble vitamin that plays an essential role in red blood cell formation, cell metabolism, nerve function, and the production of DNA . It is one of eight B vitamins and is required by animals for DNA synthesis, and in both fatty acid and amino acid metabolism . It is important in the normal functioning of the nervous system via its role in the synthesis of myelin, and in the circulatory system in the maturation of red blood cells in the bone marrow .

Synthesis Analysis

Vitamin B12 is synthesized by only some archaea and bacteria . The total synthesis of Vitamin B12 has been achieved from a natural product containing all the structural elements of Vitamin B12 except the nucleotide loop .

Molecular Structure Analysis

Vitamin B12 is one of a few naturally occurring organometallic molecules. It comprises a number of forms including cyano-, methyl-, deoxyadenosyl-, and hydroxy-cobalamin .

Chemical Reactions Analysis

Vitamin B12 plays a crucial role in biological processes, including DNA synthesis and regulation, nervous system function, red blood cell formation, etc. Enzymatic reactions, such as isomerisation, dehalogenation, and methyl transfer, rely on the formation and cleavage of the Co–C bond .

Physical And Chemical Properties Analysis

Vitamin B12 is a water-soluble vitamin . Its stability depends on the different forms of Vitamin B12 and their reactivity under exposure to various environmental factors such as temperature, pH, light, and the presence of some typical interacting compounds (oxidants, reductants, and other water-soluble vitamins) .

Applications De Recherche Scientifique

Microbial Production of Vitamin B12 : Vitamin B12 is primarily produced through microbial fermentation, involving specific bacteria and archaea. Advances in biotechnology, including synthetic biology and metabolic engineering, have improved the efficiency of microbial production of Vitamin B12 (Martens et al., 2002); (Fang et al., 2017).

Vitamin B12 Deficiency : Vitamin B12 plays a crucial role in cellular metabolism, DNA synthesis, and mitochondrial metabolism. Deficiencies can lead to hematological and neurological disorders. Diagnostic biomarkers for B12 status include levels of circulating B12, transcobalamin-bound B12, homocysteine, and methylmalonic acid (Green et al., 2017).

Chemistry and Biochemistry of Vitamin B12 : The discovery and structural elucidation of Vitamin B12 has been crucial in understanding its role in metabolism, particularly in anaerobic microorganisms. Its biosynthesis is unique to certain microorganisms (Kräutler, 2005).

Absorption and Transport Mechanisms : The absorption and distribution of dietary Vitamin B12 involve complex processes, including carrier proteins, receptors, and transporters. Disorders in these mechanisms can lead to Vitamin B12 deficiency, affecting hematological and neurological health (Kozyraki & Cases, 2013).

Cobalamin and the Nervous System : Research into Vitamin B12's interaction with the nervous system has revealed its importance in preventing neurological lesions, although its exact role in these processes remains an active area of research (Beck, 1988).

Vitamin B12 in Foods and Supplements : The stability of Vitamin B12 in various forms (cyanocobalamin, hydroxocobalamin, etc.) is critical for its effectiveness in supplements and fortified foods. Factors affecting stability include temperature, pH, and light exposure (Temova Rakuša et al., 2022).

Symbiotic Relationships in Vitamin B12 Acquisition : Some algae acquire Vitamin B12 through symbiosis with bacteria, indicating a significant ecological relationship and a potential avenue for biotechnological exploitation (Croft et al., 2005).

Vitamin B12 and One-Carbon Metabolism : Vitamins B9 and B12 are integral to one-carbon metabolism, which is crucial for DNA synthesis, amino acid homeostasis, and epigenetic regulation. Deficiencies in these vitamins can lead to developmental defects and cognitive impairment (Lyon et al., 2020).

Orientations Futures

The current state of B12 production includes genetic engineering of producing strains, downstream processing (DSP) of fermentation products, B12 purification, and future directions for industrial B12 production . There is also ongoing research into the potential of Vitamin B12 in cellular reprogramming .

Propriétés

IUPAC Name |

cobalt(3+);3-[(5Z,10Z,15Z)-2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-(2-hydroxypropylamino)-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide;cyanide;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H73N11O8.CN.Co.2H2O/c1-23(60)22-55-38(67)16-17-45(6)29(18-35(52)64)43-48(9)47(8,21-37(54)66)28(12-15-34(51)63)40(59-48)25(3)42-46(7,20-36(53)65)26(10-13-32(49)61)30(56-42)19-31-44(4,5)27(11-14-33(50)62)39(57-31)24(2)41(45)58-43;1-2;;;/h19,23,26-29,43,60H,10-18,20-22H2,1-9H3,(H14,49,50,51,52,53,54,55,56,57,58,59,61,62,63,64,65,66,67);;;2*1H2/q;-1;+3;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACQFZSAEXEWBL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[C-]#N.O.[OH-].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[C-]#N.O.[OH-].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H75CoN12O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1051.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vitamin B12 factor B | |

CAS RN |

13963-62-7 | |

| Record name | Vitamin B12 factor B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013963627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)